molecular formula C21H24N6OS B2381185 (2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034597-80-1

(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No. B2381185
CAS RN: 2034597-80-1
M. Wt: 408.52
InChI Key: DFCLEWWIPOTAIK-UHFFFAOYSA-N
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Description

The compound “(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is a part of a class of compounds known as substituted pyridines, which are important structural motifs found in numerous bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The exact molecular structure can be found in the PubChem database .

Scientific Research Applications

Cancer Therapy: Palbociclib

(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone: serves as an intermediate in the synthesis of Palbociclib , a cyclin-dependent kinase (CDK) inhibitor. Palbociclib has gained prominence as an anti-proliferative agent against Rb-positive tumor cells in retinoblastoma. It inhibits phosphorylation on Rb protein, inducing G1 cell cycle arrest. FDA-approved for breast cancer treatment, Palbociclib targets CDK4/6 and shows promise in combination therapies .

Leukemia Treatment: Imatinib Derivatives

The compound’s pyridine moiety is structurally related to Imatinib , a tyrosine kinase inhibitor used in leukemia treatment. While not directly Imatinib, derivatives of this compound may exhibit similar properties. Further research could explore its potential as an alternative or complementary therapy .

Antimicrobial Activity: 2,4,6,7-Tetrahydroindazolo[1,2-b]pyrazines

The tetrahydroindazolo[1,2-b]pyrazine scaffold, present in this compound, has shown antimicrobial potential. Specifically, derivatives like 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibit low micromolar GI50 values. These compounds induce apoptosis-related pathways and could be explored further for their therapeutic applications .

Synthetic Intermediates: 2-Methylpyridines

The methylpyridine motif is valuable in synthetic chemistry. While not directly related to the compound, the gas-phase methylation of pyridine derivatives has been studied. These reactions yield 2-methylpyridines, which find applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6OS/c1-29-20-16(6-4-8-23-20)21(28)26-13-11-25(12-14-26)19-18-15-5-2-3-7-17(15)24-27(18)10-9-22-19/h4,6,8-10H,2-3,5,7,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCLEWWIPOTAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

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